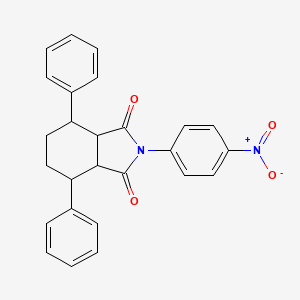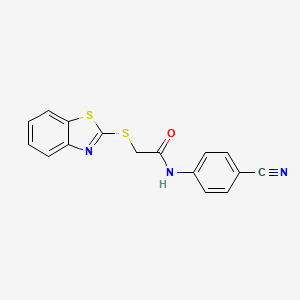
2-(4-nitrophenyl)-4,7-diphenyl-octahydro-1H-isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-nitrophenyl)-4,7-diphenyl-octahydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a nitrophenyl group and two phenyl groups attached to an octahydro-isoindole core. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-4,7-diphenyl-octahydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a suitable precursor, such as a phthalic anhydride derivative.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a nitro group is added to a phenyl ring using a nitrating agent like nitric acid.
Attachment of Phenyl Groups: The phenyl groups can be attached through Friedel-Crafts alkylation reactions, where phenyl groups are introduced using benzene and a suitable catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-(4-nitrophenyl)-4,7-diphenyl-octahydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, where the isoindole core or phenyl groups are oxidized using oxidizing agents like potassium permanganate.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, aluminum chloride catalyst.
Major Products
Reduction: 2-(4-aminophenyl)-4,7-diphenyl-octahydro-1H-isoindole-1,3-dione.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Substitution: Halogenated or alkylated derivatives of the original compound.
科学的研究の応用
2-(4-nitrophenyl)-4,7-diphenyl-octahydro-1H-isoindole-1,3-dione has several scientific research applications:
Organic Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Materials Science: Explored for use in the development of novel materials with unique electronic or optical properties.
Biological Studies: Studied for its interactions with biological molecules and potential as a biochemical probe.
作用機序
The mechanism of action of 2-(4-nitrophenyl)-4,7-diphenyl-octahydro-1H-isoindole-1,3-dione depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in redox reactions, while the isoindole core may interact with biological macromolecules through non-covalent interactions like hydrogen bonding or π-π stacking.
類似化合物との比較
Similar Compounds
2-(4-aminophenyl)-4,7-diphenyl-octahydro-1H-isoindole-1,3-dione: A reduced derivative with an amino group instead of a nitro group.
4,7-diphenyl-octahydro-1H-isoindole-1,3-dione: A simpler derivative without the nitrophenyl group.
2-(4-nitrophenyl)-octahydro-1H-isoindole-1,3-dione: A derivative with only one phenyl group.
Uniqueness
2-(4-nitrophenyl)-4,7-diphenyl-octahydro-1H-isoindole-1,3-dione is unique due to the combination of its nitrophenyl and diphenyl groups attached to the isoindole core. This unique structure imparts specific chemical and physical properties, making it valuable for various research applications.
特性
分子式 |
C26H22N2O4 |
|---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
2-(4-nitrophenyl)-4,7-diphenyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C26H22N2O4/c29-25-23-21(17-7-3-1-4-8-17)15-16-22(18-9-5-2-6-10-18)24(23)26(30)27(25)19-11-13-20(14-12-19)28(31)32/h1-14,21-24H,15-16H2 |
InChIキー |
PZRRIJLHRFAQDB-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2C(C1C3=CC=CC=C3)C(=O)N(C2=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(E)-(4-fluorophenyl)methylidene]-3-(methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B15013044.png)
![N'-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B15013060.png)

![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B15013080.png)
![3,4,5-tris(benzyloxy)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B15013081.png)
![2-[(5-isopropyl-2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B15013086.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N'-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15013092.png)
![2-{[(E)-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15013097.png)
![2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinoline](/img/structure/B15013099.png)
![2,2'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(3,4-dibromo-6-methoxyphenol)](/img/structure/B15013117.png)
![4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B15013122.png)
![N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B15013123.png)
![(1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15013128.png)
